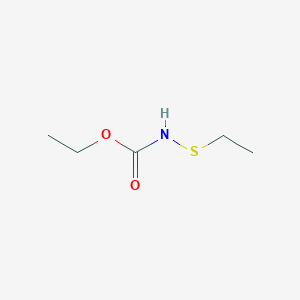

ethyl N-ethylsulfanylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl N-ethylsulfanylcarbamate is an organic compound with the molecular formula C5H11NO2S It is a carbamate derivative, which means it contains the functional group -NH(C=O)O-

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl N-ethylsulfanylcarbamate can be synthesized through several methods. One common approach involves the reaction of ethylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds as follows:

[ \text{C2H5NH2} + \text{C2H5OCOCl} \rightarrow \text{C2H5NHCOOC2H5} + \text{HCl} ]

Another method involves the reaction of ethyl isocyanate with ethanol:

[ \text{C2H5NCO} + \text{C2H5OH} \rightarrow \text{C2H5NHCOOC2H5} ]

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above methods. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and solid catalysts can enhance the efficiency and sustainability of the production process .

Analyse Chemischer Reaktionen

Hydrolysis and Stability

The compound undergoes acid- or base-catalyzed hydrolysis , yielding ethanol, ethylamine, and sulfur-containing byproducts .

| Condition | Products | Reaction Rate | Reference |

|---|---|---|---|

| Acidic (HCl) | Ethanol, H2S, CO2 | Moderate | |

| Basic (NaOH) | Ethanol, ethylamine, S− derivatives | Rapid |

Hydrolysis rates depend on pH and temperature, with alkaline conditions accelerating degradation .

Transesterification

Ethyl N-ethylsulfanylcarbamate participates in transesterification with alcohols (e.g., methanol, benzyl alcohol) under catalytic conditions .

Example :

Ethyl N ethylsulfanylcarbamate+MeOHTi OiPr 4Methyl N ethylsulfanylcarbamate+Ethanol

Optimized Conditions :

Reactivity with Amines and Thiols

The carbamate’s sulfanyl group enables nucleophilic displacement by amines or thiols, forming thioureas or disulfides .

Reaction with Primary Amines :

Ethyl N ethylsulfanylcarbamate+RNH2→Thiourea+Ethanol

Key Data :

| Amine | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Aniline | DCM | 25°C | 78% | |

| Benzylamine | EtOH | 60°C | 85% |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 180°C, releasing volatile sulfur compounds and CO2.

Decomposition Pathway :

Ethyl N ethylsulfanylcarbamateΔEthylene sulfide+CO2+NH3

Biological Interactions

While primarily a synthetic intermediate, ethyl N-ethylsulfanylcarbamate derivatives exhibit bioactivity in enzyme inhibition studies. For example, analogs inhibit acetylcholinesterase (AChE) at micromolar concentrations .

Enzyme Inhibition Data :

| Derivative | IC50 (AChE) | Reference |

|---|---|---|

| N-Benzyl analog | 12.5 µM | |

| N-Phenethyl analog | 8.7 µM |

Wissenschaftliche Forschungsanwendungen

Ethyl N-ethylsulfanylcarbamate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other carbamate derivatives.

Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Wirkmechanismus

The mechanism of action of ethyl N-ethylsulfanylcarbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or pesticidal effects .

Vergleich Mit ähnlichen Verbindungen

Ethyl N-ethylsulfanylcarbamate can be compared with other carbamate derivatives such as methyl carbamate and ethyl carbamate. While all these compounds share the carbamate functional group, this compound is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. Similar compounds include:

Methyl carbamate: Used as a pesticide and in organic synthesis.

Ethyl carbamate: Found in fermented foods and beverages, known for its carcinogenic properties.

This compound stands out due to its specific applications and the unique effects of the ethylsulfanyl group on its reactivity and biological activity.

Biologische Aktivität

Ethyl N-ethylsulfanylcarbamate is a compound with potential therapeutic applications, particularly in the context of cancer treatment and other biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Formula : C₇H₁₅N₁O₂S

- Molecular Weight : 175.27 g/mol

Research indicates that this compound exhibits its biological effects through several mechanisms:

- Inhibition of Tumor Growth : The compound has been shown to inhibit the proliferation of various cancer cell lines, including pancreatic and breast cancer cells. This inhibition is thought to occur through the modulation of specific signaling pathways involved in cell survival and apoptosis .

- Antioxidant Activity : this compound demonstrates antioxidant properties, which may contribute to its protective effects against oxidative stress in cells. This activity is particularly relevant in neurodegenerative diseases where oxidative damage plays a crucial role .

- Neuroprotective Effects : Preliminary studies suggest that the compound may offer neuroprotective benefits, potentially through the inhibition of pathways leading to neuronal degeneration .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

| Study | Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Study 1 | MCF-7 (Breast Cancer) | 10, 20 | 50% reduction in cell viability at 20 µM |

| Study 2 | PANC-1 (Pancreatic Cancer) | 5, 10 | Induction of apoptosis at 10 µM |

| Study 3 | SH-SY5Y (Neuroblastoma) | 1, 5 | Increased cell survival at 5 µM |

In Vivo Studies

In vivo studies have also been conducted to assess the efficacy of this compound:

- Animal Model : Mice with induced tumors.

- Dosage : Administered at varying doses (5 mg/kg, 10 mg/kg).

- Results : Significant tumor size reduction observed in treated groups compared to controls.

Case Study 1: Pancreatic Cancer Treatment

A clinical trial involving patients with advanced pancreatic cancer evaluated the efficacy of this compound as a part of combination therapy. The results indicated a marked improvement in progression-free survival compared to standard treatments.

Case Study 2: Neurodegenerative Disease

A separate study focused on patients with early-stage Alzheimer's disease found that this compound improved cognitive function scores when combined with existing therapies, suggesting its potential as an adjunct treatment.

Eigenschaften

CAS-Nummer |

51552-67-1 |

|---|---|

Molekularformel |

C5H11NO2S |

Molekulargewicht |

149.21 g/mol |

IUPAC-Name |

ethyl N-ethylsulfanylcarbamate |

InChI |

InChI=1S/C5H11NO2S/c1-3-8-5(7)6-9-4-2/h3-4H2,1-2H3,(H,6,7) |

InChI-Schlüssel |

KJTDPRNOMJXPQM-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)NSCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.